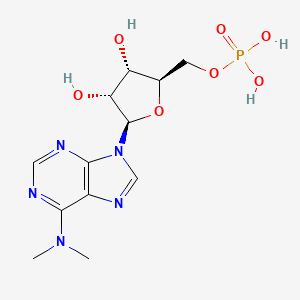
N,N-dimethyladenosine 5'-(dihydrogen phosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound ((2R,3S,4R,5R)-5-(6-(Dimethylamino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic molecule with significant importance in various scientific fields. This compound is a derivative of purine, a fundamental component of nucleic acids, and is characterized by its unique structural features, including a dimethylamino group and a dihydrogen phosphate group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-5-(6-(Dimethylamino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine ring: This is achieved through a series of condensation reactions involving formamide derivatives and other nitrogen-containing compounds.
Introduction of the dimethylamino group: This step involves the alkylation of the purine ring with dimethylamine under controlled conditions.
Formation of the tetrahydrofuran ring: This is typically achieved through cyclization reactions involving sugar derivatives.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters.
化学反応の分析
Types of Reactions
((2R,3S,4R,5R)-5-(6-(Dimethylamino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
((2R,3S,4R,5R)-5-(6-(Dimethylamino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in cellular processes, particularly those involving nucleic acids.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.
Industry: The compound is used in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive molecules.
作用機序
The mechanism of action of ((2R,3S,4R,5R)-5-(6-(Dimethylamino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound primarily targets nucleic acids and enzymes involved in nucleic acid metabolism.
Pathways Involved: It can inhibit the replication of viral genomes by interfering with the function of viral polymerases. In cancer cells, it may inhibit DNA synthesis and induce apoptosis.
類似化合物との比較
((2R,3S,4R,5R)-5-(6-(Dimethylamino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: can be compared with other similar compounds, such as:
Adenosine triphosphate (ATP): Both compounds contain a purine base and a phosphate group, but ATP has three phosphate groups and is a key energy carrier in cells.
Guanosine monophosphate (GMP): Similar to the compound , GMP contains a purine base and a phosphate group but differs in the specific purine base and the number of phosphate groups.
Cytidine monophosphate (CMP): This compound contains a pyrimidine base instead of a purine base and has different biological functions.
The uniqueness of ((2R,3S,4R,5R)-5-(6-(Dimethylamino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
特性
CAS番号 |
13484-65-6 |
|---|---|
分子式 |
C12H18N5O7P |
分子量 |
375.27 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H18N5O7P/c1-16(2)10-7-11(14-4-13-10)17(5-15-7)12-9(19)8(18)6(24-12)3-23-25(20,21)22/h4-6,8-9,12,18-19H,3H2,1-2H3,(H2,20,21,22)/t6-,8-,9-,12-/m1/s1 |
InChIキー |
OWRDTHWSVNWFAZ-WOUKDFQISA-N |
異性体SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
正規SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-6,6'-Dibromo-1,1'-bis(5-decylpentadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12939084.png)
![8-Bromo-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12939088.png)
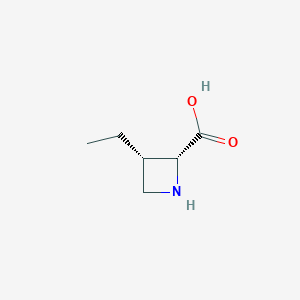
![(R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12939119.png)


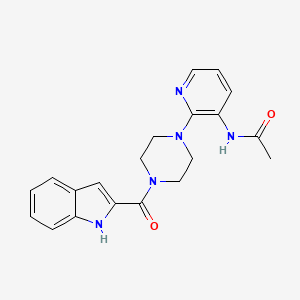
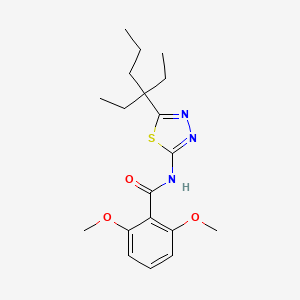
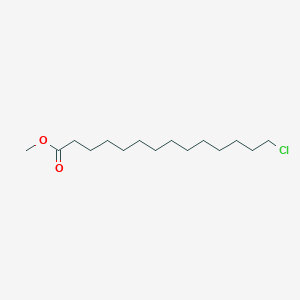
![[(1-Cyclopentyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12939136.png)
![9-Butyl-6-{[(pyridin-4-yl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B12939138.png)
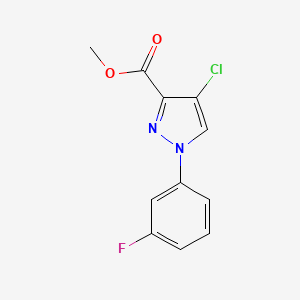
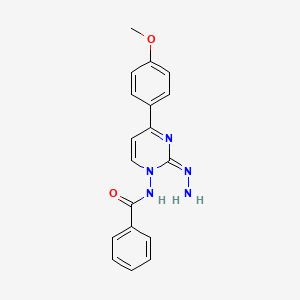
![5,7-dihydroxy-2-(4-hydroxyphenyl)-3,8-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B12939152.png)
